

Application Notes and Protocols for Radiolabeling BigLEN for Binding Assays

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Compound of Interest

Compound Name: *BigLEN(rat) TFA*

Cat. No.: *B10788187*

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Introduction

BigLEN, a 16-amino acid neuropeptide with the sequence LENS SPQAPARRLLPP, is the endogenous ligand for the G protein-coupled receptor 171 (GPR171). The BigLEN/GPR171 signaling system is implicated in a variety of physiological processes, including the regulation of food intake and modulation of the immune response. Understanding the binding characteristics of BigLEN to its receptor is crucial for elucidating its biological functions and for the development of novel therapeutics targeting this pathway. Radioligand binding assays are a powerful tool for quantifying the affinity of this interaction. This document provides a detailed protocol for the radiolabeling of BigLEN with Iodine-125 (^{125}I) and its subsequent use in receptor binding assays.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the interaction of BigLEN with its receptor, GPR171.

Parameter	Value	Species	Notes
Binding Affinity (Kd)	~0.5 nM	Mouse	Determined by saturation binding assays with [¹²⁵ I]Tyr-BigLEN on mouse hypothalamic membranes. [1]
Amino Acid Sequence	LENSSPQAPARRLLP P	Mouse	---
Molecular Weight	1756.03 g/mol	---	---

Experimental Protocols

Part 1: Radiolabeling of BigLEN with Iodine-125 ([¹²⁵I])

This protocol describes the radioiodination of a tyrosine-appended BigLEN peptide ([Tyr]-BigLEN) using the Chloramine-T method. Since the native BigLEN sequence does not contain a tyrosine or histidine residue suitable for direct radioiodination, a tyrosine residue must be added to the N- or C-terminus during peptide synthesis to allow for labeling.

Materials:

- [Tyr]-BigLEN peptide
- Sodium Iodide ([¹²⁵I]NaI)
- Chloramine-T
- Sodium Metabisulfite
- 0.5 M Sodium Phosphate Buffer, pH 7.5
- 0.1% Trifluoroacetic Acid (TFA) in water (HPLC Buffer A)
- 0.1% TFA in acetonitrile (HPLC Buffer B)

- Bovine Serum Albumin (BSA)
- Reverse-phase HPLC system with a C18 column
- Gamma counter

Procedure:

- **Peptide Reconstitution:** Reconstitute 10 µg of lyophilized [Tyr]-BigLEN peptide in 50 µL of 0.5 M Sodium Phosphate Buffer, pH 7.5.
- **Reaction Setup:** In a shielded fume hood, add 1 mCi of [¹²⁵I]NaI to the peptide solution.
- **Initiation of Iodination:** To initiate the reaction, add 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in 0.05 M sodium phosphate buffer, pH 7.5). Gently mix the solution.
- **Reaction Time:** Allow the reaction to proceed for 60 seconds at room temperature.
- **Quenching the Reaction:** Stop the reaction by adding 20 µL of sodium metabisulfite solution (1.2 mg/mL in 0.05 M sodium phosphate buffer, pH 7.5).
- **Purification by HPLC:**
 - Immediately inject the reaction mixture onto a C18 reverse-phase HPLC column equilibrated with 95% Buffer A and 5% Buffer B.
 - Elute the peptides using a linear gradient of 5% to 60% Buffer B over 30 minutes at a flow rate of 1 mL/min.
 - Monitor the elution profile for radioactivity using an in-line gamma detector and for absorbance at 214 nm and 280 nm.
 - Collect fractions corresponding to the mono-iodinated [¹²⁵I-Tyr]-BigLEN peak.
- **Quantification and Storage:**
 - Determine the specific activity of the purified [¹²⁵I-Tyr]-BigLEN using a gamma counter.

- Aliquot the purified radioligand and store at -80°C.

Part 2: Receptor Binding Assay

This protocol describes a saturation binding assay to determine the binding affinity (K_d) and receptor density (B_{max}) of BigLEN to GPR171 expressed on cell membranes.

Materials:

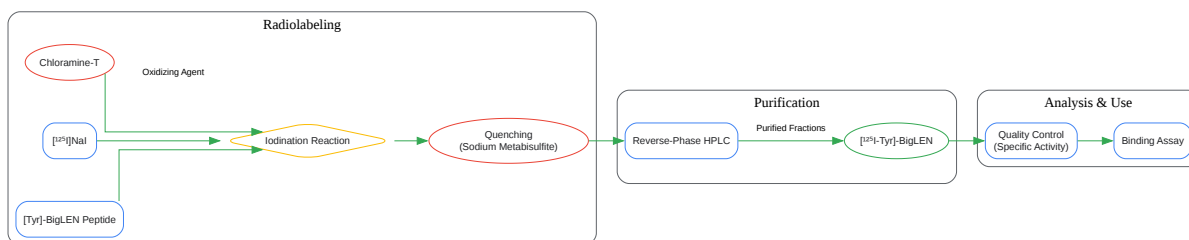
- Cell membranes expressing GPR171 (e.g., from transfected HEK293 cells or mouse hypothalamus)
- [125 I]-Tyr]-BigLEN (radioligand)
- Unlabeled BigLEN
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
- Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
- Glass fiber filters (e.g., Whatman GF/C)
- Filtration apparatus
- Scintillation fluid and counter

Procedure:

- Membrane Preparation:
 - Thaw the GPR171-expressing cell membranes on ice.
 - Homogenize the membranes in ice-cold binding buffer.
 - Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
 - Dilute the membranes in binding buffer to the desired final concentration (typically 10-50 µg of protein per well).

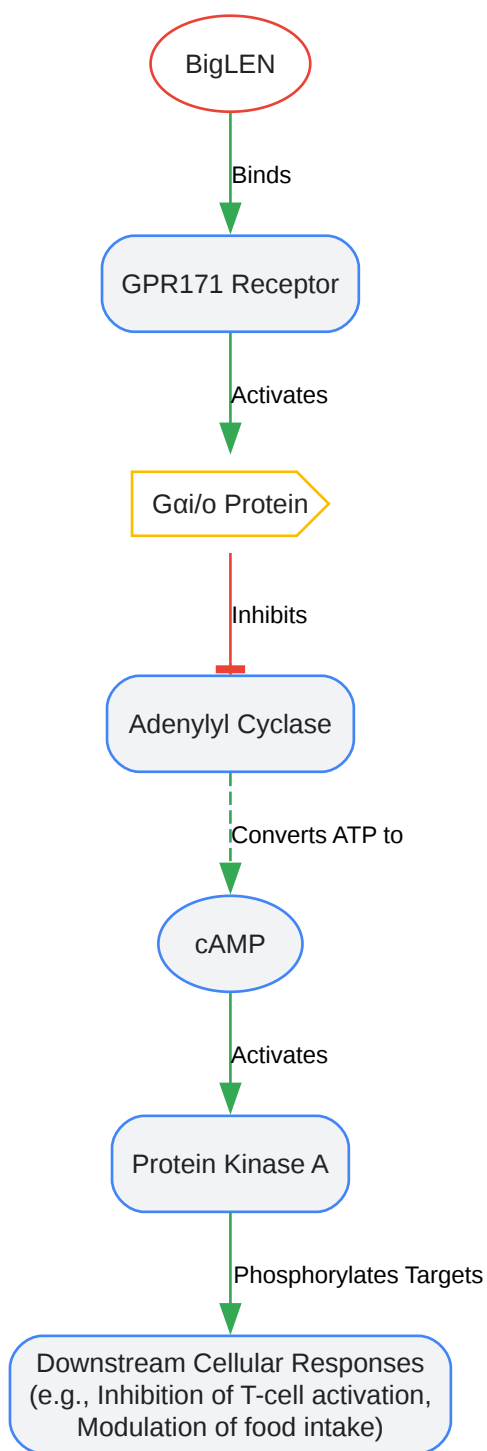
- Saturation Binding Assay Setup:
 - Set up a series of tubes or a 96-well plate.
 - For Total Binding, add increasing concentrations of [125 I-Tyr]-BigLEN (e.g., 0.01 nM to 10 nM) to the wells.
 - For Non-specific Binding, add the same increasing concentrations of [125 I-Tyr]-BigLEN along with a high concentration of unlabeled BigLEN (e.g., 1 μ M).
 - Add the diluted membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 μ L.
- Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
- Separation of Bound and Free Ligand:
 - Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer using a cell harvester.
 - Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Counting:
 - Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
- Data Analysis:
 - Calculate Specific Binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
 - Plot the specific binding versus the concentration of [125 I-Tyr]-BigLEN.
 - Analyze the data using a non-linear regression analysis program (e.g., Prism) to determine the K_d and B_{max} values.

Visualizations



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Caption: Experimental workflow for the radiosynthesis and purification of $[^{125}\text{I-Tyr}]\text{-BigLEN}$.



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Caption: Simplified signaling pathway of the BigLEN/GPR171 axis.

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References

- 1. pnas.org [pnas.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Radiolabeling BigLEN for Binding Assays]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10788187#protocol-for-radiolabeling-biglen-for-binding-assays\]](https://www.benchchem.com/product/b10788187#protocol-for-radiolabeling-biglen-for-binding-assays)

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